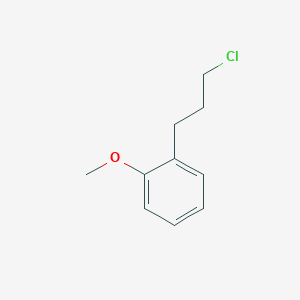

1-(3-Chloropropyl)-2-methoxybenzene

Description

Contextual Significance of Methoxybenzene Derivatives in Organic Chemistry

Methoxybenzene, or anisole (B1667542), and its derivatives are a class of organic compounds characterized by a methoxy (B1213986) group attached to a benzene (B151609) ring. This structural motif is prevalent in a wide array of natural products, pharmaceuticals, and materials. The methoxy group is an ortho/para directing group in electrophilic aromatic substitution reactions, meaning it activates these positions on the aromatic ring, making them more susceptible to reaction. wikipedia.org This directing effect, coupled with the group's influence on the electronic properties of the benzene ring, makes anisole derivatives versatile building blocks in organic synthesis. thieme.dethieme.demdpi.comacs.org They serve as precursors for more complex molecules and are instrumental in the development of new synthetic methodologies. ontosight.ai

Overview of Halogenated Aliphatic Side Chains in Aromatic Systems

The introduction of a halogenated aliphatic side chain to an aromatic ring, as seen in 1-(3-chloropropyl)-2-methoxybenzene, significantly expands the synthetic utility of the molecule. google.comgoogle.comsparkl.meuobabylon.edu.iqksu.edu.sa The halogen atom, in this case, chlorine, acts as a reactive handle, susceptible to a variety of nucleophilic substitution and cross-coupling reactions. cymitquimica.com This allows for the facile introduction of diverse functional groups at the terminus of the alkyl chain, enabling the construction of more elaborate molecular architectures. The nature of the halogen and the length of the alkyl chain can be tailored to achieve specific reactivity and to access a range of target molecules. core.ac.uk

Importance of "this compound" as a Model System in Contemporary Organic Synthesis Research

The compound this compound has emerged as a valuable model system in modern organic synthesis research. scispace.comccspublishing.org.cncornell.edu Its structure incorporates both the activated aromatic ring of the anisole moiety and the reactive alkyl chloride side chain. This duality allows researchers to investigate a variety of transformations, including intramolecular cyclizations to form heterocyclic systems, and intermolecular coupling reactions. The specific ortho-disposition of the methoxy and chloropropyl groups introduces steric and electronic factors that can influence the regioselectivity and stereoselectivity of these reactions, providing a rich platform for mechanistic studies. acs.orgpitt.edu

Scope and Objectives of Academic Inquiry on "this compound"

Academic research focused on this compound aims to explore its reactivity in novel synthetic transformations and to gain a deeper understanding of the underlying reaction mechanisms. Key areas of investigation include its use in the synthesis of complex organic molecules, the development of new catalytic methods for its functionalization, and the study of its behavior in various reaction conditions. For instance, it has been utilized in studies on nickel-catalyzed cross-electrophile coupling reactions and electro-reductive carboxylation with carbon dioxide. ccspublishing.org.cnthieme-connect.de The ultimate goal is to leverage the unique structural features of this compound to develop efficient and selective synthetic routes to valuable chemical entities.

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key computed properties of this compound. nih.gov

| Property | Value |

| Molecular Formula | C10H13ClO |

| Molecular Weight | 184.66 g/mol |

| XLogP3 | 3.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

| Exact Mass | 184.0654927 Da |

| Monoisotopic Mass | 184.0654927 Da |

| Topological Polar Surface Area | 9.2 Ų |

| Heavy Atom Count | 12 |

| Complexity | 116 |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropropyl)-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJLXAZYIJLXHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 3 Chloropropyl 2 Methoxybenzene and Its Precursors

Strategic Approaches to the Synthesis of the Methoxybenzene Core

The synthesis of the 2-methoxybenzene, or guaiacol (B22219), moiety is a fundamental step. Various methods can be employed, often starting from phenol (B47542) or a substituted benzene (B151609) derivative. A primary method involves the Williamson ether synthesis, where a phenoxide is reacted with a methylating agent. For instance, guaiacol itself can be prepared by the methylation of catechol.

In a broader context, the methoxy (B1213986) group can be introduced onto a pre-existing aromatic ring through nucleophilic aromatic substitution on an appropriately activated substrate. For example, a halogenated benzene ring can react with sodium methoxide (B1231860), often in a solvent like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO), to yield the corresponding methoxybenzene derivative. google.com One such synthesis involves heating a di-substituted chloro-toluene with sodium methoxide to replace a halogen with a methoxy group. google.com

Alternative methods for preparing methoxybenzene derivatives include the reaction of alcohols with diazomethane (B1218177) in the presence of a catalyst like boron trifluoride, although this method is often reserved for smaller-scale syntheses due to the hazardous nature of diazomethane. blogspot.com

Installation and Functionalization of the Chloropropyl Side Chain

The introduction of the 3-chloropropyl group onto the 2-methoxybenzene core requires careful regioselective control to ensure substitution at the desired position. The methoxy group is an ortho-, para-directing activator, meaning that electrophilic substitution will primarily occur at the positions ortho and para to it.

Regioselective Alkylation and Acylation Strategies

Friedel-Crafts Reactions: A traditional approach for installing an alkyl chain onto an aromatic ring is the Friedel-Crafts alkylation. For 1-(3-Chloropropyl)-2-methoxybenzene, this could theoretically involve the reaction of 2-methoxybenzene (guaiacol methyl ether) with 1-bromo-3-chloropropane (B140262) or a similar three-carbon electrophile in the presence of a Lewis acid catalyst. However, Friedel-Crafts alkylations are often plagued by issues such as polyalkylation and carbocation rearrangements, which can lead to a mixture of products.

A more controllable method is the Friedel-Crafts acylation. This involves reacting 2-methoxybenzene with an acyl halide, such as 3-chloropropanoyl chloride, in the presence of a Lewis acid like aluminum chloride. This reaction is generally more selective than alkylation and avoids rearrangements. The resulting ketone, 1-(2-methoxyphenyl)-3-chloropropan-1-one, can then be reduced to the desired alkyl chain using methods like the Clemmensen or Wolff-Kishner reduction, although the presence of the chloro-substituent requires careful selection of reduction conditions to avoid side reactions.

Advanced C-H Activation/Alkylation: Modern synthetic chemistry offers more sophisticated methods for regioselective alkylation. Catalytic C-H activation provides a powerful tool for directly forming carbon-carbon bonds. acs.orgbohrium.com For instance, certain half-sandwich calcium alkyl complexes have been shown to catalyze the ortho-regioselective C-H alkylation of alkoxy-substituted benzene derivatives with alkenes. acs.orgbohrium.com Similarly, scandium(III) alkyl complexes supported by imidazolin-2-iminato ligands can achieve highly regioselective C-H alkylation of anisoles with olefins, targeting the ortho-Csp²-H bond. nih.govrsc.org These methods represent a more atom-economical and selective alternative to classical Friedel-Crafts reactions. nih.govrsc.org

Table 1: Comparison of Alkylation Strategies for Methoxybenzene Derivatives

| Method | Catalyst/Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Friedel-Crafts Alkylation | Lewis Acids (e.g., AlCl₃) | Utilizes readily available starting materials. | Prone to polyalkylation and carbocation rearrangements; poor regioselectivity. |

| Friedel-Crafts Acylation/Reduction | Lewis Acids, then reduction reagents | High regioselectivity for acylation; no rearrangements. | Requires an additional reduction step; harsh conditions may be needed. |

| Catalytic C-H Alkylation | Organometallic complexes (e.g., Ca, Sc) | High regioselectivity (ortho-position); atom-economical. acs.orgnih.gov | Requires specialized catalysts; substrate scope may be limited. |

Chlorination Techniques and Reagents

The final chlorination step is critical if the synthesis proceeds through a precursor alcohol, such as 3-(2-methoxyphenyl)propan-1-ol. This precursor can be synthesized via several routes, including the reduction of the corresponding carboxylic acid or ester, or via Grignard reaction of 2-methoxy-bromobenzene with propylene (B89431) oxide.

Once the alcohol precursor is obtained, it can be converted to the target alkyl chloride. Several reagents are available for this transformation:

Thionyl Chloride (SOCl₂): A common and effective reagent for converting primary alcohols to alkyl chlorides, often used with a base like pyridine (B92270).

Sulfuryl Chloride (SO₂Cl₂): Can also be used for chlorination, sometimes in the presence of a catalyst system. google.com

Appel Reaction: Utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) or other chlorine sources like N-chlorosuccinimide (NCS). rsc.org Polymer-supported triphenylphosphine can simplify product purification. rsc.org For example, a system using polymer-bound PPh₃, imidazole, and NCS in CH₂Cl₂ has been shown to be effective for converting primary alcohols to chlorides. rsc.org

Table 2: Selected Reagents for Conversion of Alcohols to Alkyl Chlorides

| Reagent System | Conditions | Yields (General) | Notes |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Often with pyridine, neat or in a solvent | Good to excellent | Generates gaseous HCl and SO₂ byproducts. |

| N-Chlorosuccinimide (NCS) / Triphenylphosphine | CH₂Cl₂, Room Temperature | High (88-98% for similar systems) rsc.org | Mild conditions; avoids strong acids. rsc.org |

| Sulfuryl Chloride (SO₂Cl₂) | With or without catalyst, liquid phase | Variable | Reaction conditions can be tuned for selectivity. google.com |

Multi-Step Synthesis Pathways for Precursors

Designing a multi-step synthesis requires a retrosynthetic approach, where the target molecule is conceptually broken down into simpler, commercially available starting materials. libretexts.org A plausible pathway to this compound could start from 2-methoxybenzaldehyde (B41997).

Chain Elongation: A Wittig reaction between 2-methoxybenzaldehyde and a two-carbon ylide (e.g., from (ethoxymethyl)triphenylphosphonium chloride) could form an enol ether, which upon hydrolysis yields 2-methoxyphenylacetaldehyde. A second Wittig reaction or a Horner-Wadsworth-Emmons reaction could then add the final carbon atom. A more direct approach would be a Wittig reaction with a three-carbon ylide if a suitable one is available.

Reduction: The unsaturated intermediate from the Wittig reaction (e.g., an α,β-unsaturated ester if a Horner-Wadsworth-Emmons reagent was used) would require reduction of both the double bond and the ester functionality to yield 3-(2-methoxyphenyl)propan-1-ol. Catalytic hydrogenation is a common method for reducing the carbon-carbon double bond, followed by reduction of the ester with a reagent like lithium aluminum hydride (LiAlH₄).

Chlorination: The resulting alcohol, 3-(2-methoxyphenyl)propan-1-ol, is then chlorinated using one of the methods described in section 2.2.2 to yield the final product.

Catalytic Systems in the Synthesis of "this compound"

Catalysis, particularly using transition metals, offers powerful and elegant solutions for constructing carbon-carbon and carbon-heteroatom bonds, often with high selectivity and under mild conditions. eie.grnih.gov

Transition Metal-Catalyzed Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis. eie.grnih.gov They provide a highly versatile method for forming the key C(sp²)-C(sp³) bond between the methoxybenzene ring and the propyl side chain.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. mdpi.com For the synthesis of a precursor to our target, one could couple 2-methoxyphenylboronic acid with a 3-chloropropyl halide (e.g., 1-bromo-3-chloropropane). The palladium catalyst, often with a phosphine (B1218219) ligand, facilitates the reaction in the presence of a base.

Negishi Coupling: This reaction couples an organozinc reagent with an organohalide, also typically catalyzed by palladium or nickel. nih.govmdpi.com An arylzinc reagent, prepared from 2-bromoanisole (B166433), could be coupled with 1-bromo-3-chloropropane. Alkylzinc reagents are known for their high reactivity and tolerance of various functional groups. nih.gov

Heck Reaction: While typically used to form C-C bonds with alkenes, a Heck reaction could be envisioned to couple 2-bromoanisole with allyl alcohol. The resulting unsaturated alcohol could then be hydrogenated and chlorinated to give the final product. mdpi.com

These catalytic methods offer significant advantages in terms of functional group tolerance and selectivity compared to more traditional ionic pathways like Friedel-Crafts reactions. eie.gr

Organocatalytic Approaches

The development of metal-free catalytic systems represents a significant advancement in the synthesis of aryl compounds. Organocatalysis, particularly using light-mediated processes, offers a powerful alternative to traditional metal-catalyzed reactions for activating otherwise unreactive starting materials like aryl chlorides.

A notable advancement is the use of photochemical organocatalysis to generate aryl radicals from inexpensive and abundant aryl chlorides under mild conditions. scimarina.orgnih.gov This methodology typically involves an organic photocatalyst, such as a readily available indole (B1671886) thiolate, which becomes a potent reducing agent upon excitation with visible light (e.g., 405 nm). scimarina.orgnih.gov This excited catalyst can activate aryl chlorides through a single-electron transfer (SET) process, generating an aryl radical. scientificupdate.com This reactive intermediate can then engage in various bond-forming reactions.

For instance, a recently developed protocol for thioether synthesis uses tetramethylthiourea (B1220291) as a sulfur source that traps the photochemically generated aryl radical. scimarina.orgacs.org This is followed by a polar pathway involving an alcohol to form the desired aryl alkyl thioether. scimarina.org While this specific reaction produces a thioether, the underlying principle of activating an aryl chloride via organocatalysis is broadly applicable. Another organocatalytic method enables the borylation of unactivated aryl chlorides using a super electron donor complex derived from B₂pin₂, methoxide, and 4-phenylpyridine, which is photoactivated by visible light. scientificupdate.com

These photochemical organocatalytic strategies offer several advantages over classical methods, which often require high temperatures and metal catalysts. acs.org The reactions proceed at low temperatures and demonstrate remarkable tolerance for various functional groups, making them suitable for complex molecule synthesis. scientificupdate.comacs.org

Table 1: Key Features of Modern Organocatalytic Methods for Aryl Chloride Activation

| Feature | Description | Source(s) |

| Catalyst Type | Metal-free organic molecules (e.g., indole thiolates, pyridine derivatives). | scimarina.orgscientificupdate.com |

| Activation Method | Photoexcitation with visible light (e.g., 405 nm LED). | scimarina.orgnih.govscientificupdate.com |

| Mechanism | Single-Electron Transfer (SET) to generate aryl radicals. | scientificupdate.comresearchgate.net |

| Substrates | Inexpensive and stable aryl chlorides. | scimarina.orgnih.govscientificupdate.com |

| Reaction Conditions | Mild, often at or near room temperature (e.g., 40 °C). | nih.govacs.org |

| Advantages | Avoids toxic metals, low temperatures, high functional group tolerance. | scientificupdate.comacs.org |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing product yield and minimizing side reactions. A plausible and widely used method for constructing the carbon skeleton of this compound involves a Grignard reaction, a cornerstone of organic synthesis for C-C bond formation. numberanalytics.com The optimization of this reaction for precursors to the target molecule involves careful control over several parameters.

The choice of solvent is paramount, as it affects the stability and reactivity of the Grignard reagent. numberanalytics.com While diethyl ether and tetrahydrofuran (B95107) (THF) are traditional solvents, others have been explored to improve outcomes. numberanalytics.comd-nb.info For example, studies have shown that cyclopentyl methyl ether (CPME) can be an effective solvent, and its use has been systematically studied. d-nb.info In some cases, switching from THF to diethyl ether has been shown to significantly improve yields. nih.gov

Temperature control is another critical factor, as higher temperatures can lead to undesirable side reactions, thereby reducing the yield of the desired product. numberanalytics.com Kinetic studies on Grignard additions often reveal the necessity of low temperatures (e.g., -40°C to 0°C) to control the formation of byproducts. numberanalytics.commit.edu

Furthermore, the method of magnesium activation and the stoichiometry of the reagents play a crucial role. numberanalytics.com Activators like diisobutylaluminum hydride (DIBALH) have been found to be superior to traditional iodine for initiating the Grignard reagent formation in certain solvents. d-nb.info The concentration and equivalents of the Grignard reagent must also be fine-tuned to achieve optimal conversion. nih.gov

Table 2: Optimization Parameters for a Representative Grignard Reaction This table illustrates general optimization principles for Grignard reactions applicable to the synthesis of precursors.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Source(s) |

| Solvent | THF | Diethyl Ether (Et₂O) | Methyl tert-butyl ether (MTBE) | Et₂O provided a significantly higher yield (35%) compared to THF (5%) and MTBE (10%). | nih.gov |

| Temperature | 25 °C | 30 °C | -20 °C | Increasing temperature from 25°C to 30°C improved yield, but lower temperatures are often needed to prevent side reactions. | nih.govmit.edu |

| Reagent Equivalents | 2.0 equiv. Grignard | 4.0 equiv. Grignard | 5.0 equiv. Grignard | Increasing from 2.0 to 4.0 equivalents improved yield; further increase showed diminishing returns. | nih.gov |

| Mg Activator | Iodine (I₂) | DIBALH | None | DIBALH resulted in smoother Grignard formation and a marginal yield improvement over I₂. | d-nb.info |

Green Chemistry Considerations in Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. For the synthesis of substituted benzenes like this compound, several greener strategies have been developed.

One significant approach is the use of solvent-free reaction conditions. psu.eduumich.edu Performing reactions without a solvent minimizes volatile organic compound (VOC) emissions, simplifies product work-up, and can lead to shorter reaction times and higher yields. psu.edu For example, the cyclotrimerization of alkynes to form 1,3,5-trisubstituted benzenes has been efficiently achieved under solvent-free conditions using p-toluenesulfonic acid as a catalyst. psu.eduumich.edu

Atom economy is another core principle of green chemistry. Reactions that incorporate the maximum number of atoms from the reactants into the final product are considered highly atom-economical. Catalytic cyclotrimerization of alkynes is an excellent example, as it forms the benzene ring with 100% atom economy. nih.govacs.org

The choice of catalyst is also critical. Modern methods are moving away from precious metal catalysts toward more abundant and less toxic alternatives. psu.edu Indium(III) and Bismuth(III) salts have emerged as effective catalysts for various transformations in the synthesis of substituted benzenes and other aromatic compounds. nih.govacs.orgacs.org For instance, an indium(III) chloride/2-iodophenol system can catalyze the cyclotrimerization of alkynes with high regioselectivity under air-tolerant conditions. nih.govacs.org Bismuth(III) triflate has also been used to mediate intramolecular carbonyl allylations to generate substituted benzenes. acs.org These catalysts are attractive due to their low toxicity and stability. acs.org

Table 3: Comparison of Green Chemistry Approaches in Substituted Benzene Synthesis

| Approach | Catalyst/Conditions | Key Green Advantage(s) | Source(s) |

| Solvent-Free Synthesis | p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | Eliminates solvent waste, reduces environmental impact, simplifies purification. | psu.eduumich.edu |

| Atom-Economical Cyclization | Indium(III) chloride (InCl₃) / 2-Iodophenol | High atom economy, air-tolerant conditions, excellent yields and regioselectivity. | nih.govacs.org |

| Alternative Catalysis | Bismuth(III) triflate (Bi(OTf)₃) | Utilizes a less toxic and environmentally benign metal catalyst. | acs.org |

| Photocatalysis | Organic Dyes | Uses light as a renewable energy source, operates under mild conditions. | scimarina.orgscientificupdate.com |

Chemical Reactivity and Transformation Studies of 1 3 Chloropropyl 2 Methoxybenzene

Reactivity of the Chloropropyl Moiety

The chloropropyl group is the more reactive portion of the molecule under many conditions, primarily due to the presence of a carbon-chlorine bond, which is susceptible to nucleophilic attack and elimination. cymitquimica.com

Nucleophilic Substitution Reactions (SN1, SN2, SNi)

The primary carbon bearing the chlorine atom is a key site for nucleophilic substitution reactions. These reactions involve the replacement of the chlorine atom by a nucleophile. The specific mechanism (SN1, SN2, or SNi) is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

SN2 Reactions: Given that the chlorine is attached to a primary carbon, the SN2 mechanism is generally favored. This is a one-step process where the nucleophile attacks the carbon atom at the same time as the chloride ion leaves. Strong nucleophiles and polar aprotic solvents typically promote SN2 reactions. For instance, reaction with sodium iodide in acetone (B3395972) would be expected to proceed via an SN2 pathway to yield 1-iodo-3-(2-methoxyphenyl)propane.

SN1 Reactions: An SN1 mechanism is less likely due to the instability of the primary carbocation that would need to form. However, under conditions that favor carbocation formation, such as in the presence of a strong Lewis acid or in a highly polar protic solvent, an SN1 pathway could potentially be initiated. Rearrangement of the primary carbocation to a more stable secondary carbocation is a possibility in such cases.

A study on the demethylation of related lignin-derived aromatic compounds demonstrated that under certain acidic conditions with bromide ions, substitution of a hydroxyl group on a propyl chain can occur, suggesting the potential for nucleophilic substitution on the propyl chain of similar compounds. rsc.org

Elimination Reactions (E1, E2)

Elimination reactions, where a molecule of hydrogen chloride is removed to form an alkene, are also significant for 1-(3-chloropropyl)-2-methoxybenzene.

E2 Reactions: The bimolecular elimination (E2) mechanism is a concerted, one-step process that requires a strong base. saskoer.cayoutube.com The base removes a proton from the carbon adjacent to the one bearing the chlorine (the β-carbon), and simultaneously, the C-Cl bond breaks, and a double bond is formed. saskoer.cayoutube.com The use of a sterically hindered base, such as potassium tert-butoxide, would favor the E2 pathway and potentially lead to the formation of 1-methoxy-2-(prop-2-en-1-yl)benzene. The stereochemistry of E2 reactions is highly specific, requiring an anti-periplanar arrangement of the proton and the leaving group. saskoer.ca

E1 Reactions: The unimolecular elimination (E1) mechanism proceeds through a carbocation intermediate, similar to the SN1 reaction. youtube.com It is therefore also less favored for this primary alkyl halide. However, under conditions that promote carbocation formation, E1 elimination can compete with SN1 substitution.

The choice between substitution and elimination is often influenced by the nature of the nucleophile/base and the reaction temperature. Strong, bulky bases tend to favor elimination, while smaller, less hindered nucleophiles favor substitution. Higher temperatures generally favor elimination over substitution.

Radical Reactions Involving the C-Cl Bond

The carbon-chlorine bond can undergo homolytic cleavage under the influence of heat or light, or in the presence of a radical initiator, to form a 3-(2-methoxyphenyl)propyl radical. libretexts.orglibretexts.org This radical can then participate in various chain reactions. libretexts.orglibretexts.org For example, in the presence of a suitable hydrogen atom donor, it can be reduced to 1-propyl-2-methoxybenzene. Conversely, it can react with other radical species or add to unsaturated systems. libretexts.org Radical reactions are generally less common than polar reactions but can be important in specific synthetic applications. libretexts.org

Cross-Coupling Reactions at the Chloropropyl Group

The chloropropyl group can participate in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. eie.grpku.edu.cnsigmaaldrich.comillinois.edu While aryl chlorides are common substrates for these reactions, alkyl chlorides can also be used, often requiring specific catalyst systems. For instance, a palladium- or nickel-catalyzed coupling with an organometallic reagent (e.g., an organoboron, organozinc, or organomagnesium compound) could be employed to form a new C-C bond at the terminal carbon of the propyl chain. eie.grillinois.edu Recent advancements have shown the utility of reagents like 3-chloropropylbis(catecholato)silicate in photoredox-mediated nickel cross-coupling reactions. acs.org

Reactivity of the Methoxybenzene Ring

The methoxybenzene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.commsu.edudalalinstitute.com

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

The substituents on the benzene (B151609) ring, the methoxy (B1213986) group (-OCH₃) and the 3-chloropropyl group, influence the rate and regioselectivity of electrophilic aromatic substitution reactions.

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho-, para-director. libretexts.org Its oxygen atom has lone pairs of electrons that it can donate to the aromatic ring through resonance, increasing the electron density at the ortho and para positions. libretexts.org This makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. msu.edulibretexts.org

3-Chloropropyl Group (-CH₂CH₂CH₂Cl): The 3-chloropropyl group is a deactivating group. Although alkyl groups are typically weakly activating, the electron-withdrawing inductive effect of the chlorine atom at the end of the chain reduces the electron density of the aromatic ring, making it less reactive. This group is also an ortho-, para-director.

When both groups are present, the powerful activating and directing effect of the methoxy group dominates. Therefore, electrophilic substitution on this compound will be directed primarily to the positions ortho and para to the methoxy group. The position para to the methoxy group (C4) is generally favored over the ortho position (C6) due to reduced steric hindrance. The other ortho position (C2) is already substituted.

Table of Predicted Major Products in Electrophilic Aromatic Substitution:

| Reaction | Reagent | Electrophile | Major Product |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 1-(3-Chloropropyl)-4-nitro-2-methoxybenzene |

| Halogenation | Br₂/FeBr₃ | Br⁺ | 4-Bromo-1-(3-chloropropyl)-2-methoxybenzene |

| Sulfonation | SO₃/H₂SO₄ | SO₃ | 4-(3-Chloropropyl)-3-methoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | CH₃CO⁺ | 1-(4-(3-Chloropropyl)-3-methoxyphenyl)ethan-1-one |

| Friedel-Crafts Alkylation | CH₃Cl/AlCl₃ | CH₃⁺ | 1-(3-Chloropropyl)-4-methyl-2-methoxybenzene |

It is important to note that Friedel-Crafts alkylation can be prone to polyalkylation and carbocation rearrangements, which could lead to a mixture of products.

Ether Cleavage Reactions of the Methoxy Group

The methoxy group (–OCH3) on the benzene ring is an ether linkage that can be cleaved under specific conditions to yield a phenol (B47542). This transformation, known as O-demethylation, is a common reaction in organic synthesis.

Acid-Catalyzed Cleavage: Strong acids are typically required to cleave the C–O bond of ethers. libretexts.org The reaction is initiated by the protonation of the ether oxygen, which creates a better leaving group. libretexts.orgmasterorganicchemistry.com Subsequently, a nucleophile attacks the carbon of the methyl group in an S_N_2 reaction, leading to the formation of a phenol and a methyl halide. masterorganicchemistry.com While hydrogen halides like HBr and HI are effective for ether cleavage, HCl is generally less reactive. libretexts.orgrsc.org The use of Lewis acids, such as aluminum chloride (AlCl_3) and boron tribromide (BBr_3), can also facilitate the demethylation of methoxybenzenes to form phenols. ambeed.com

Reaction Conditions and Reagents: The efficiency of ether cleavage is highly dependent on the reaction conditions and the reagents employed. rsc.org For instance, studies on related lignin-derived aromatic compounds have shown that acidic concentrated lithium bromide (ACLB) can effectively demethylate methoxy groups under moderate conditions (e.g., 1.5 M HCl, 110 °C). rsc.orgresearchgate.net In these systems, the bromide ion acts as the nucleophile in the S_N_2 displacement. rsc.org The presence of electron-donating groups on the aromatic ring can enhance the rate of demethylation, while electron-withdrawing groups can have the opposite effect. researchgate.net

A summary of reagents for ether cleavage is presented below:

| Reagent Class | Specific Examples | General Conditions | Product from this compound |

| Hydrogen Halides | HBr, HI | Strong acid, often with heat | 2-(3-Chloropropyl)phenol |

| Lewis Acids | AlCl_3, BBr_3 | Anhydrous conditions | 2-(3-Chloropropyl)phenol |

| Salt-Based Reagents | Acidic Concentrated Lithium Bromide (ACLB) | Moderate heat (e.g., 110°C) | 2-(3-Chloropropyl)phenol |

Metalation and Lithiation Strategies on the Aromatic Ring

Metalation, particularly lithiation, is a powerful tool for the functionalization of aromatic rings. This process involves the deprotonation of an aromatic C-H bond by a strong base, typically an organolithium reagent like n-butyllithium, to form an organometallic intermediate. This intermediate can then react with various electrophiles to introduce a wide range of substituents onto the aromatic ring.

Directed ortho-Metalation (DoM): The methoxy group in this compound can act as a directing group in ortho-metalation reactions. researchgate.net The lone pair of electrons on the oxygen atom can coordinate to the lithium atom of the organolithium reagent, directing the deprotonation to the adjacent ortho position (the C6 position). This regioselectivity is a key advantage of DoM chemistry. researchgate.net

Reaction Conditions and Electrophiles: The lithiation is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. researchgate.net The resulting aryllithium species can then be quenched with a variety of electrophiles. For example, reaction with carbon dioxide followed by acidic workup would yield a carboxylic acid. Other electrophiles that can be used include aldehydes, ketones, and alkyl halides. researchgate.net

Reductive Lithiation: An alternative to deprotonation is reductive lithiation, where a carbon-halogen bond is cleaved with lithium metal in the presence of a catalytic amount of an aromatic electron carrier like 4,4′-di-tert-butylbiphenyl (DTBB). researchgate.netcore.ac.uk In the case of this compound, this method could potentially lead to the formation of an organolithium species at the propyl chain.

Intramolecular Cyclization and Ring-Closing Reactions

The presence of both a nucleophilic site (the aromatic ring, especially when activated) and an electrophilic site (the chloropropyl chain) within the same molecule allows for intramolecular reactions to form new rings.

Formation of Heterocyclic Systems via the Chloropropyl Chain

The chloropropyl chain provides a three-carbon electrophilic unit that can participate in intramolecular cyclization reactions to form heterocyclic compounds. uomus.edu.iq

Intramolecular Friedel-Crafts Alkylation: In the presence of a Lewis acid catalyst, the aromatic ring can act as a nucleophile and attack the electrophilic carbon of the chloropropyl chain, leading to the formation of a six-membered ring. This type of reaction can lead to the synthesis of tetrahydroquinoline derivatives. acs.org

Base-Induced Cyclization: Treatment with a strong base can promote an intramolecular Williamson ether synthesis-type reaction. If the methoxy group is first cleaved to a phenol, the resulting phenoxide ion can act as a nucleophile, attacking the chloropropyl chain to form a chromane (B1220400) ring system.

[2+2+2] Cycloaddition Pathways

While specific examples involving this compound in [2+2+2] cycloadditions are not prevalent in the provided search results, this type of reaction is a powerful method for the synthesis of complex cyclic systems. These reactions typically involve the metal-catalyzed trimerization of alkynes or the co-cyclization of alkynes and alkenes. It is conceivable that derivatives of this compound, for instance, those where the chloro group is converted to an alkyne, could participate in such cycloadditions to build polycyclic frameworks.

Derivatization and Functional Group Interconversion on "this compound"

Functional group interconversion (FGI) is a key strategy in multi-step organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk The chloropropyl and methoxy groups of this compound are amenable to various transformations.

Transformations of the Chloropropyl Group: The chlorine atom is a good leaving group and can be displaced by a variety of nucleophiles in S_N_2 reactions. This allows for the introduction of a wide range of functional groups. For example, reaction with sodium iodide can convert the chloride to an iodide (Finkelstein reaction), which is an even better leaving group. vanderbilt.edu Other nucleophiles that can be employed include azides, cyanides, and amines, leading to the corresponding azides, nitriles, and amines. vanderbilt.edu

Conversion to Other Functional Groups: The chloropropyl group can also be converted to other functionalities through different reaction pathways. For instance, elimination reactions can generate an alkene. The chloroalkane can also be converted to an alcohol via hydrolysis, although this often requires harsh conditions. A more practical approach for this conversion might involve displacement with acetate (B1210297) followed by hydrolysis of the resulting ester.

Below is a table summarizing potential functional group interconversions for the chloropropyl group:

| Reagent(s) | Product Functional Group |

| NaN_3 | Azide (B81097) (-N_3) |

| KCN | Nitrile (-CN) |

| R_2NH | Amine (-NR_2) |

| NaI | Iodide (-I) |

| H_2O (hydrolysis) | Alcohol (-OH) |

Advanced Spectroscopic and Structural Elucidation of 1 3 Chloropropyl 2 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentnih.govscispace.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural elucidation of 1-(3-Chloropropyl)-2-methoxybenzene, providing insights into atom connectivity, the electronic environment of nuclei, and the spatial arrangement of atoms.

Advanced 1D NMR (e.g., ¹H, ¹³C, DEPT) for Atom Connectivity and Multiplicity

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) provides key information about the proton environments in the molecule. The aromatic protons typically appear as a complex multiplet in the range of δ 6.8-7.3 ppm. The methoxy (B1213986) group protons (-OCH₃) characteristically present as a sharp singlet around δ 3.8 ppm. The protons of the chloropropyl chain exhibit distinct signals: the two protons adjacent to the aromatic ring (Ar-CH₂) appear as a triplet, the two protons in the middle of the chain (-CH₂-) show as a multiplet (quintet), and the two protons attached to the carbon bearing the chlorine atom (-CH₂Cl) resonate as a triplet at a lower field due to the electron-withdrawing effect of the chlorine atom. scispace.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a detailed view of the carbon skeleton. The carbon of the methoxy group is typically observed around δ 55-56 ppm. rsc.org The aromatic carbons resonate in the region of approximately δ 110-158 ppm, with the carbon attached to the methoxy group appearing at a lower field. The carbons of the chloropropyl chain are found at distinct chemical shifts: the carbon attached to the chlorine atom (C-Cl) is the most deshielded of the propyl chain carbons, followed by the carbon adjacent to the aromatic ring (Ar-C), and finally the central carbon of the propyl chain.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are instrumental in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons are absent. This technique confirms the assignments made from the ¹H and ¹³C spectra, such as identifying the three distinct CH₂ groups of the chloropropyl chain.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlationsscispace.com

To further refine the structural assignment, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons of the chloropropyl chain, confirming their connectivity. It would also show correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the proton signal to its corresponding carbon atom. For example, the singlet of the methoxy protons would correlate with the methoxy carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between carbon and proton atoms. HMBC is crucial for establishing the connectivity between the chloropropyl chain and the methoxybenzene ring. For instance, correlations would be observed between the protons of the benzylic CH₂ group and the quaternary aromatic carbon C1, as well as the ortho aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons, which is key for conformational analysis. In this compound, NOESY could reveal spatial relationships between the methoxy group protons and the ortho-protons on the aromatic ring, as well as between the benzylic protons and the aromatic ring protons. rsc.org

Stereochemical and Conformational Analysis via NMR Parametersscispace.com

The coupling constants (J-values) obtained from high-resolution ¹H NMR spectra can provide insights into the dihedral angles between adjacent protons, which in turn helps in conformational analysis of the flexible chloropropyl chain. The magnitude of the vicinal coupling constants can be used to infer the preferred rotamers of the chain. Furthermore, NOESY data, as mentioned earlier, directly probes the spatial arrangement of different parts of the molecule, offering a powerful tool for understanding its three-dimensional structure and preferred conformations in solution. rsc.org

Quantitative NMR for Reaction Monitoring

Quantitative NMR (qNMR) can be a valuable tool for monitoring reactions involving this compound. By integrating the signals of specific protons of the reactant and product(s) against a known internal standard, the progress of a reaction can be accurately followed over time. This allows for the determination of reaction kinetics and the optimization of reaction conditions without the need for chromatographic separation of the components.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysisnih.govscispace.comnih.gov

Infrared (IR) spectroscopy is a complementary technique to NMR that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of the bonds.

Characteristic Vibrational Modes of the Chloropropyl and Methoxybenzene Moieties

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Chloropropyl Moiety:

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond typically appears in the fingerprint region of the IR spectrum, generally in the range of 600-800 cm⁻¹. researchgate.net The exact position can be influenced by the conformation of the alkyl chain (gauche or trans). researchgate.net

CH₂ Bending (Scissoring): The bending vibration of the CH₂ groups in the propyl chain is expected to be observed around 1450-1470 cm⁻¹.

Methoxybenzene Moiety:

C-H Aromatic Stretch: The stretching vibrations of the C-H bonds on the aromatic ring are typically observed above 3000 cm⁻¹. isroset.org

C=C Aromatic Ring Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring usually give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. isroset.org

C-O-C Asymmetric and Symmetric Stretch: The characteristic C-O-C stretching vibrations of the methoxy group are a key feature. The asymmetric stretch is typically stronger and appears in the range of 1230-1275 cm⁻¹, while the symmetric stretch is found around 1020-1075 cm⁻¹. researchgate.net

CH₃ Bending: The bending vibrations of the methyl group in the methoxy substituent are also present in the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In the context of this compound, it is used to determine the molecular weight and to deduce the molecular structure by analyzing the fragmentation patterns of the molecule upon ionization. uni-saarland.de The nominal molecular weight of this compound is 184.66 g/mol . nih.gov

Upon electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺˙), which is a radical cation. uni-saarland.de The peak corresponding to this ion, if it is stable enough to be detected, confirms the molecular weight of the compound. uni-saarland.de This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments and neutral pieces. The analysis of these fragments provides a molecular fingerprint that helps in structural identification.

Key expected fragmentation pathways for this compound include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the aromatic ring, leading to the formation of a stable benzylic cation.

Loss of a chlorine atom: Cleavage of the C-Cl bond, resulting in a carbocation.

McLafferty-type rearrangement: If applicable, though less common for this specific structure.

Cleavage of the methoxy group: Loss of a methyl radical (·CH₃) or formaldehyde (B43269) (CH₂O).

Loss of the entire chloropropyl chain.

The relative abundance of these fragment ions depends on their stability. Cations stabilized by the aromatic ring, such as the tropylium (B1234903) ion (m/z 91, via rearrangement of a benzyl (B1604629) cation) or the methoxy-substituted benzyl cation (m/z 121), are often prominent in the mass spectra of such compounds.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table presents hypothetical fragmentation data based on established chemical principles, as specific experimental spectra for this exact compound are not widely published.

| m/z Value (Hypothetical) | Proposed Fragment Ion | Formula of Fragment | Proposed Origin |

|---|---|---|---|

| 184/186 | Molecular Ion [M]⁺˙ | [C₁₀H₁₃ClO]⁺˙ | Ionization of the parent molecule (showing isotopic pattern for Cl) |

| 149 | [M-Cl]⁺ | [C₁₀H₁₃O]⁺ | Loss of a chlorine radical |

| 121 | [M-C₃H₆Cl]⁺ | [C₇H₇O]⁺ | Cleavage of the bond between the ring and the propyl chain, forming a methoxybenzyl cation |

| 107 | [M-C₃H₆Cl - CH₂]⁺ | [C₆H₅O]⁺ | Loss of a methylene (B1212753) group from the methoxybenzyl cation |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, formed via rearrangement of the benzyl fragment (if methoxy group is lost first) |

While conventional MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound. uni-saarland.de The calculated monoisotopic exact mass of this compound (C₁₀H₁₃ClO) is 184.06549 Da. nih.gov

By comparing the experimentally measured exact mass from an HRMS instrument (like a Time-of-Flight (TOF) or Orbitrap analyzer) with the theoretical mass, the elemental composition can be confirmed, ruling out other potential formulas that might have the same nominal mass. This is a critical step in the unambiguous identification of a compound.

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃ClO | PubChem nih.gov |

| Calculated Exact Mass | 184.06549 Da | PubChem nih.gov |

| Experimental HRMS (Hypothetical) | 184.0655 ± 0.0005 Da | N/A |

Tandem Mass Spectrometry, or MS/MS, is a two-stage process used to further probe the structure of ions observed in a mass spectrum. In an MS/MS experiment, a specific ion of interest (the "parent" or "precursor" ion) is selected, isolated, and then fragmented by collision with an inert gas, such as argon or nitrogen. The resulting "daughter" or "product" ions are then analyzed in a second mass spectrometer. researchgate.netnih.gov

For this compound, one would select the protonated molecular ion [M+H]⁺ (m/z 185.0733) in a soft ionization technique like electrospray ionization (ESI), or the molecular ion M⁺˙ (m/z 184.0655) in EI. Subjecting this parent ion to collision-induced dissociation (CID) would yield a daughter ion spectrum. This spectrum is invaluable for confirming the connectivity of the molecule. For instance, observing the loss of a neutral chloropropane molecule (C₃H₇Cl) to yield a fragment at m/z 107 would strongly suggest the presence of the methoxyphenyl moiety. Conversely, observing a fragment corresponding to the chloropropyl chain confirms that part of the structure. This fragmentation data allows chemists to piece together the molecular puzzle. researchgate.net

Table 3: Hypothetical MS/MS Fragmentation Analysis of [M+H]⁺ Ion (m/z 185)

| Parent Ion (m/z) | Daughter Ion (m/z) | Neutral Loss | Formula of Neutral Loss | Structural Inference |

|---|---|---|---|---|

| 185.0733 | 121.0648 | 64.0085 | C₃H₅Cl | Loss of chloropropene, confirming the link between the two main groups |

| 185.0733 | 149.0961 | 35.9772 | HCl | Loss of hydrogen chloride |

Integration of Spectroscopic Data for Unambiguous Structure Proof

The definitive structural proof of this compound is achieved not by a single technique, but by the synergistic integration of all available spectroscopic data. The process is as follows:

Establish Molecular Weight: Standard MS provides the nominal molecular weight (184 Da), giving the first clue to the compound's identity.

Determine Elemental Formula: HRMS provides the exact mass (184.0655 Da), which confirms the unique elemental formula C₁₀H₁₃ClO, eliminating any ambiguity. nih.gov

Confirm Connectivity: The fragmentation patterns from both standard MS and, more powerfully, MS/MS, act as a structural fingerprint. By analyzing the pieces (daughter ions) that the molecule breaks into, the specific arrangement of atoms—the methoxy group at position 2 on the benzene ring and the 3-chloropropyl group attached to position 1—can be confirmed. The observation of fragments like the methoxybenzyl cation (m/z 121) and the loss of the chloropropyl side chain provides direct evidence for this specific isomeric structure.

Together, these mass spectrometry techniques provide a comprehensive and unambiguous confirmation of the chemical structure of this compound in the gas phase.

X-ray Crystallography for Solid-State Structure Determination (if crystalline form accessible)

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov The technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. pages.dev From this pattern, a three-dimensional map of electron density can be calculated, which reveals the exact position of each atom (except usually hydrogen, which has too little electron density to be seen clearly) in the crystal lattice. nih.govpages.dev

Currently, there is no publicly available crystal structure for this compound in major crystallographic databases. However, if a suitable single crystal of the compound could be grown, X-ray diffraction analysis would provide unparalleled structural detail, including:

Unambiguous confirmation of atomic connectivity.

Precise bond lengths and bond angles for all non-hydrogen atoms.

The conformation of the molecule in the solid state, including the torsion angles of the flexible propyl chain.

Intermolecular interactions and the packing arrangement of the molecules within the crystal lattice.

This technique stands as the "gold standard" for structural determination, and its application would definitively resolve any remaining questions about the molecule's solid-state architecture. nih.gov

Theoretical and Computational Investigations of 1 3 Chloropropyl 2 Methoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic structure and energy of molecules. These calculations allow for the determination of a wide range of molecular properties from first principles.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. researchgate.net It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure.

For 1-(3-chloropropyl)-2-methoxybenzene, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its optimal geometry. researchgate.net This process calculates the potential energy surface of the molecule and identifies the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net The resulting optimized structure is crucial, as all other computed properties are dependent on this geometry. Analysis of the electronic structure reveals the distribution of electron density, which is key to understanding the molecule's polarity and regions susceptible to chemical attack. The PubChem database lists several computed descriptors for this molecule, which are derived from such theoretical models. nih.gov

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃ClO | PubChem |

| Molecular Weight | 184.66 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| XLogP3 | 3.6 | PubChem |

| Topological Polar Surface Area | 9.2 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to interpret or verify experimental results.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. ambeed.com Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used within a DFT framework to calculate the isotropic shielding values for each nucleus. nih.gov These values are then converted to chemical shifts (ppm) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing these predicted shifts with experimental data helps in the definitive assignment of signals to specific atoms in the molecule.

IR Frequencies: Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring its vibrational frequencies. Theoretical IR spectra can be computed from the optimized geometry. researchgate.net After geometry optimization, a frequency calculation is performed, which provides the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies often have a systematic error, so they are typically scaled by an appropriate factor to improve agreement with experimental spectra. sit.edu.cn This allows for the assignment of observed IR absorption bands to specific vibrational modes, such as C-H stretches, C=C aromatic ring vibrations, C-O ether stretches, and C-Cl stretches.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. unibo.it

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO may have significant contributions from the chloropropyl group, particularly the C-Cl antibonding orbital.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior.

Table 2: Theoretical Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | - (E(HOMO) + E(LUMO)) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high polarizability. |

| Electrophilicity Index (ω) | μ² / (2η) (where μ = -χ) | Measures the propensity to accept electrons. |

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed mechanism at the molecular level. This involves identifying reactants, products, and any intermediates, as well as locating the transition states that connect them.

For this compound, potential reactions include nucleophilic substitution at the carbon bearing the chlorine atom or electrophilic aromatic substitution on the benzene ring. Using DFT, one could model the reaction pathway for, say, the substitution of the chlorine atom by a nucleophile. This involves calculating the energy profile of the reaction coordinate. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction. Such studies can predict the feasibility of a reaction and help understand its mechanism (e.g., Sₙ1 vs. Sₙ2).

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on a single, static, minimum-energy structure, molecules are dynamic entities. This compound possesses a flexible propyl chain, which can adopt numerous conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time.

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) using Computational Descriptors

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties. These models rely on numerical descriptors calculated from the molecular structure.

For this compound, a variety of computational descriptors can be generated. These include:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Indices that describe the connectivity of the molecule.

Geometric descriptors: Based on the 3D structure (e.g., molecular surface area).

Quantum-chemical descriptors: Dipole moment, HOMO/LUMO energies, atomic charges derived from DFT calculations.

By calculating these descriptors for a series of related compounds and measuring their reactivity or a specific property experimentally, a QSAR/QSPR model can be built. researchgate.net For instance, one could develop a model to predict the reaction rate of various substituted (chloropropyl)benzenes in a nucleophilic substitution reaction. Such a model could then be used to predict the reactivity of new, unsynthesized compounds, thereby guiding experimental efforts.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

The computational design of analogues for a specific parent molecule, such as "this compound," is a cornerstone of modern medicinal chemistry and materials science. This in silico approach allows for the rational design of novel compounds with potentially enhanced biological activity, improved physicochemical properties, or tailored functionalities. imi.hropenmedicinalchemistryjournal.com By leveraging computational tools, researchers can explore vast chemical spaces, prioritize synthetic efforts, and gain deeper insights into structure-activity relationships (SAR) without the immediate need for extensive and costly experimental work. jocpr.comnih.gov The primary goal is to modify the parent structure to optimize its interaction with a biological target or to fine-tune its material properties.

The computational design process for analogues of "this compound" would hypothetically involve several established methodologies, including Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling. These techniques rely on the principle that the biological activity or property of a chemical is directly related to its molecular structure. fiveable.mewikipedia.org

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govlongdom.org For "this compound," a QSAR study would commence with the design of a virtual library of analogues. These analogues would be created by systematically modifying the parent structure. Potential modifications could include:

Alterations to the chloropropyl chain: Varying the length of the alkyl chain, replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with different functional groups (e.g., hydroxyl, cyano).

Modifications of the methoxy (B1213986) group: Shifting the position of the methoxy group on the benzene ring, or replacing it with other alkoxy groups or electron-donating/withdrawing groups.

Substitution on the benzene ring: Introducing various substituents (e.g., methyl, nitro, amino groups) at different positions on the aromatic ring.

For each of these virtual analogues, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity (logP), and electronic properties (e.g., dipole moment, partial charges). wikipedia.org

Subsequently, a mathematical model would be developed to correlate these descriptors with a hypothetical biological activity. This requires a training set of compounds with known activities to build a reliable model. nih.gov Although no specific biological activity has been defined for "this compound" in the provided context, for illustrative purposes, we can consider a hypothetical inhibitory activity against a particular enzyme.

Table 1: Hypothetical QSAR Data for "this compound" Analogues

| Compound ID | Modification from Parent Compound | LogP (Calculated) | Dipole Moment (Debye) | Predicted IC50 (µM) |

| Parent | This compound | 3.2 | 2.1 | 15.7 |

| Analogue 1 | 1-(3-Fluoropropyl)-2-methoxybenzene | 2.9 | 2.3 | 12.5 |

| Analogue 2 | 1-(3-Hydroxypropyl)-2-methoxybenzene | 2.1 | 2.8 | 25.1 |

| Analogue 3 | 1-(3-Chloropropyl)-4-methoxybenzene | 3.2 | 1.9 | 18.2 |

| Analogue 4 | 1-(3-Chloropropyl)-2-ethoxybenzene | 3.6 | 2.2 | 14.9 |

| Analogue 5 | 1-(3-Chloropropyl)-2-methoxy-5-nitrobenzene | 3.4 | 4.5 | 8.3 |

This table is for illustrative purposes only and does not represent real experimental data.

The resulting QSAR model, often a linear or non-linear equation, can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the selection of the most promising candidates for synthesis and experimental testing. fiveable.me

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug design, it is used to predict how a small molecule (ligand), such as an analogue of "this compound," binds to the active site of a target protein. beilstein-journals.org This technique requires the three-dimensional structure of the target, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. beilstein-journals.org

The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. This function estimates the free energy of binding, with lower scores typically indicating a more stable protein-ligand complex and potentially higher biological activity. mdpi.com

For the computational design of "this compound" analogues, a researcher would first identify a hypothetical biological target. Then, the designed analogues would be docked into the active site of this target. The results would provide insights into the binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and a predicted binding affinity for each analogue.

Table 2: Hypothetical Molecular Docking Results for "this compound" Analogues against a Putative Kinase Target

| Compound ID | Modification from Parent Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Parent | This compound | -6.8 | Leu83, Val91, Ala145 |

| Analogue 1 | 1-(3-Fluoropropyl)-2-methoxybenzene | -7.1 | Leu83, Val91, Ala145, Phe146 |

| Analogue 2 | 1-(3-Hydroxypropyl)-2-methoxybenzene | -7.5 | Leu83, Val91, Ala145, Asp158 (H-bond) |

| Analogue 3 | 1-(3-Chloropropyl)-4-methoxybenzene | -6.5 | Met80, Val91 |

| Analogue 4 | 1-(3-Chloropropyl)-2-ethoxybenzene | -6.9 | Leu83, Ile89, Val91, Ala145 |

| Analogue 5 | 1-(3-Chloropropyl)-2-methoxy-5-nitrobenzene | -8.2 | Leu83, Val91, Ala145, Lys65 (H-bond) |

This table is for illustrative purposes only and does not represent real experimental data.

The data from molecular docking can guide the design of new analogues with improved binding affinity by suggesting modifications that enhance favorable interactions or remove unfavorable ones. nih.govijisrt.com

Pharmacophore Modeling

Pharmacophore modeling is another crucial technique in computational drug design. dergipark.org.trnih.govfiveable.me A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dergipark.org.trresearchgate.net These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive and negative ionizable groups.

A pharmacophore model can be generated based on the structure of a known active ligand bound to its target (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). dergipark.org.tr For "this compound," assuming it has a known biological activity, a pharmacophore model could be developed. This model would highlight the essential spatial arrangement of its key chemical features.

This pharmacophore model can then be used as a 3D query to screen large virtual databases of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. dergipark.org.tr It can also be used to guide the design of novel analogues of "this compound" by ensuring that the designed molecules retain the essential pharmacophoric features while exploring new chemical space.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

1-(3-Chloropropyl)-2-methoxybenzene serves as a crucial starting material or intermediate in the multi-step synthesis of more complex molecular architectures. The chlorine atom provides a reactive site for nucleophilic substitution, while the methoxybenzene moiety can be further functionalized or can influence the reactivity of the molecule.

The synthesis of advanced pharmaceutical intermediates often involves the use of versatile building blocks like this compound. Its chloropropyl chain allows for the introduction of various functional groups through nucleophilic substitution reactions, a key strategy in building the carbon skeleton of drug molecules. For instance, it is utilized in the synthesis of intermediates for drugs like Iloperidone. journalijcar.org In one documented synthesis, this compound is reacted with 6-fluoro-3-piperidin-4-yl-benzo[d]isoxazole hydrochloride in the presence of a base to yield a key intermediate. journalijcar.org

The methoxy (B1213986) group on the benzene (B151609) ring can direct further electrophilic aromatic substitution reactions or can be cleaved to a hydroxyl group, providing another point for modification. This versatility allows for the construction of complex molecular frameworks necessary for targeted pharmaceutical agents. A similar compound, 1-chloro-3-methoxypropane, serves as a precursor in the synthesis of 4-bromo-2-(3-methoxypropoxy)-anisole, an integral intermediate in the manufacture of the antihypertensive drug Aliskiren. innospk.com This highlights the general utility of such chloropropyl ethers in pharmaceutical synthesis.

The table below outlines the role of this compound in the synthesis of a pharmaceutical intermediate.

| Starting Material | Reagent | Product | Application of Product |

| This compound | 6-fluoro-3-piperidin-4-yl-benzo[d]isoxazole hydrochloride | Iloperidone Intermediate | Synthesis of Iloperidone |

This table is based on a documented synthetic route and is for informational purposes only.

Similar to its role in pharmaceuticals, this compound and its analogs are valuable in the synthesis of agrochemicals. nih.gov The development of new pesticides and herbicides often requires the assembly of complex organic molecules, and the reactive handles on this compound make it a suitable starting point. For example, derivatives of carvacrol (B1668589) and thymol, which are structurally related to the methoxybenzene moiety, have been synthesized with chloropropyl chains to create new potential insecticides. nih.govrsc.org The synthesis involves reacting the parent phenol (B47542) with a chloropropylating agent to introduce the side chain, which can then be further modified. nih.gov

The general strategy involves using the chloropropyl group to link the aromatic core to other molecular fragments, a common approach in creating a diverse library of compounds for screening in agrochemical research. The presence of the methoxy group can also be exploited to fine-tune the electronic properties of the final molecule, which can be a critical factor in its intended application, exclusive of its biological activity.

This compound is a precursor for synthesizing polycyclic aromatic compounds (PACs) and heterocycles. nih.govuhmreactiondynamics.org The chloropropyl chain can participate in intramolecular cyclization reactions to form a new ring fused to the benzene ring. For instance, under Friedel-Crafts conditions, the alkyl chain can cyclize onto the aromatic ring to form a tetralone derivative. This serves as a foundational step for building more complex polycyclic systems. core.ac.uk

Furthermore, the reactive chlorine atom allows for the introduction of nitrogen, sulfur, or oxygen atoms, leading to the formation of various heterocyclic systems. nih.govamazonaws.comopenmedicinalchemistryjournal.commdpi.com For example, reaction with an appropriate amine can lead to the formation of nitrogen-containing heterocycles. These heterocyclic structures are core components of many functional materials and specialty chemicals.

The table below illustrates a general synthetic application of this compound.

| Reaction Type | Reactant/Condition | Product Type |

| Intramolecular Cyclization | Friedel-Crafts Catalyst | Tetralone Derivative |

| Nucleophilic Substitution | Amine | Nitrogen-containing Heterocycle |

| Nucleophilic Substitution | Thiol | Sulfur-containing Heterocycle |

This table provides a generalized overview of potential synthetic transformations.

Utility in Polymer Chemistry and Materials Science

The reactivity of this compound also extends to the field of polymer chemistry and materials science, where it can be used to create functional polymers and advanced materials. bldpharm.comambeed.com

This compound can potentially act as a monomer in polymerization reactions. The chloropropyl group can be converted to other functional groups, such as an azide (B81097), which can then participate in "click" chemistry reactions to form polymers. researchgate.net This allows for the incorporation of the methoxybenzene unit into the polymer backbone or as a pendant group, imparting specific properties to the resulting material.

Additionally, the bifunctional nature of this compound (a reactive alkyl halide and an aromatic ring) suggests its potential use as a cross-linking agent. utwente.nl In a polymer system with appropriate reactive sites, the chloropropyl group can form covalent bonds between polymer chains, leading to the formation of a cross-linked network. This is a crucial process for enhancing the mechanical and thermal properties of polymers.

The aromatic nature of the methoxybenzene ring makes this compound a potential precursor for the synthesis of organic electronic materials. researchgate.neteuropean-mrs.comuwo.ca The electronic properties of the benzene ring can be tuned by the methoxy group and further modified through reactions on the chloropropyl chain. By incorporating this unit into larger conjugated systems, it is possible to create materials with tailored optical and electronic properties suitable for applications in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to build upon this molecular scaffold allows for the systematic development of new materials for the ever-evolving field of organic electronics.

Development of Novel Reagents and Ligands utilizing the "this compound" Scaffold

The term "scaffold" in organic chemistry refers to a core molecular framework from which a variety of derivatives can be synthesized. The structure of this compound, featuring a reactive alkyl halide and a modifiable aromatic ring, makes it an exemplary scaffold for the development of novel reagents and ligands for advanced organic synthesis.

Development of Novel Reagents:

The true value of this compound as a scaffold lies in its capacity to be transformed into highly specific and functionalized reagents. The chloropropyl chain is not merely a linker but a site of chemical potential. For instance, it can be used to generate organometallic reagents, such as Grignard or organolithium reagents, by reaction with magnesium or lithium metal, respectively. unime.it These new reagents can then participate in carbon-carbon bond-forming reactions, effectively transferring the 2-methoxyphenylpropyl unit to a new molecule.

Furthermore, this scaffold can be incorporated into more complex, bifunctional reagents. A notable example from the broader class of chloropropyl-containing compounds is the development of 3-chloropropylbis(catecholato)silicate. acs.org This type of reagent can install a propylene (B89431) unit through sequential cross-coupling and nucleophilic ring closure in a one-pot synthesis. acs.org By analogy, this compound could be used to create similar advanced reagents, where the 2-methoxyphenyl group could add beneficial properties, such as influencing reaction stereochemistry or solubility.

Development of Novel Ligands:

In the field of catalysis, ligands are organic molecules that bind to a central metal atom to form a catalyst complex. The properties of the ligand—its size, shape, and electronic nature—are critical in determining the catalyst's activity and selectivity. The this compound scaffold is an ideal starting point for creating custom ligands.

The reactive chloro group allows for easy attachment to donor atoms like nitrogen, phosphorus, or sulfur through nucleophilic substitution. This leads to the formation of bidentate or multidentate ligands containing the 2-methoxyphenylpropyl arm. For example, reaction with an aminophenol could yield a scaffold suitable for creating ligands for polymerization catalysts. researchgate.net The methoxy group on the phenyl ring is an electron-donating group, which can electronically "tune" the metal center it coordinates to, thereby modifying the catalytic activity. This is a key strategy in designing catalysts for specific transformations, such as asymmetric hydrogenation or cross-coupling reactions. researchgate.net

| Derivative Type | Synthetic Approach | Potential Application | Relevant Concept Source |

|---|---|---|---|